molecular formula C9H4F4N2O B3189871 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 35982-57-1

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B3189871
CAS No.: 35982-57-1
M. Wt: 232.13
InChI Key: OZBGQDVGLQXACN-UHFFFAOYSA-N
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Description

Contextual Significance of Quinazolinone Scaffolds in Modern Medicinal Chemistry

The quinazolinone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is due to its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

Quinazolinone derivatives have been extensively investigated and have demonstrated a wide array of biological effects, including:

Anticancer Activity : Many derivatives have shown potent activity against various cancer cell lines, with some acting as kinase inhibitors. nih.govnih.gov

Antimicrobial Properties : The scaffold is central to compounds with antibacterial and antifungal properties. nih.govresearchgate.net

Anticonvulsant Effects : Certain substituted quinazolinones have been identified as effective anticonvulsant agents. researchgate.netresearchgate.net

Anti-inflammatory Action : The core structure is found in molecules with significant anti-inflammatory and analgesic capabilities. nih.govcbijournal.com

Antiviral Activity : Research has also highlighted the potential of quinazolinone derivatives as antiviral agents, including against HIV. researchgate.net

The versatility of the quinazolinone ring system, which allows for substitutions at various positions (notably 2, 3, and 6), enables chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.govnih.gov This synthetic accessibility and diverse bioactivity have cemented the quinazolinone scaffold as a highly valuable framework in the development of new drugs. nih.govresearchgate.net

Rationale for Investigation of Fluorinated and Trifluoromethylated Heterocycles in Research

The incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in drug design to enhance a compound's pharmaceutical properties. thieme-connect.com This approach is rooted in the unique physicochemical characteristics of these substituents.

Fluorine atoms are often used as bioisosteres for hydrogen atoms. Despite their similar size, fluorine's high electronegativity can profoundly influence a molecule's:

Metabolic Stability : Replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom can block this process, thereby increasing the drug's half-life.

Binding Affinity : The strong C-F bond and the polarity it induces can lead to enhanced binding interactions with target proteins.

pKa Modification : The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which affects a compound's solubility and pharmacokinetic profile.

The trifluoromethyl group (CF₃) is a bulky, highly lipophilic, and strongly electron-withdrawing substituent. Its introduction can significantly improve a drug candidate by:

Increasing Lipophilicity : This can enhance membrane permeability and cellular uptake.

Improving Metabolic Stability : The CF₃ group is exceptionally resistant to metabolic degradation.

Enhancing Binding Interactions : The group's electronic properties can influence interactions with biological targets, potentially increasing potency. thieme-connect.com

The strategic placement of both a fluorine atom and a trifluoromethyl group on a heterocyclic scaffold like quinazolinone is therefore a rational approach to creating novel compounds with potentially superior drug-like properties.

Specific Research Focus on 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

While the quinazolinone scaffold and the use of fluorination are well-documented, specific research focused squarely on this compound is limited in publicly available literature. The interest in this specific compound arises from the logical combination of its three key structural components: the proven quinazolinone core, a fluorine atom at the 6-position (a site known to influence activity), and a trifluoromethyl group at the 2-position (another critical site for modulating biological function). nih.gov

Direct historical research on this compound is not well-documented. However, the evolution of research on closely related fluorinated and trifluoromethylated quinazolinones provides a clear trajectory. Initial research focused on simpler substitutions on the quinazolinone ring. Over time, as synthetic methods became more sophisticated, medicinal chemists began to explore more complex halogenated derivatives to enhance biological activity.

A key area of development has been the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-one derivatives. For instance, research has demonstrated methods for synthesizing these compounds using trifluoroacetic acid as the CF₃ source. thieme-connect.com Furthermore, studies on analogs such as 6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives have been conducted to explore their antimicrobial potential. researchgate.net These studies on closely related structures form the foundational knowledge base and provide the impetus for synthesizing and investigating the 6-fluoro analog. The development of synthetic routes for various fluorinated quinazolinones, such as 4-fluoromethyl and 4-difluoromethyl quinazolinones, further illustrates the ongoing interest in this class of compounds. rsc.org

The table below presents research findings on related fluorinated quinazolinone derivatives, highlighting the diverse biological activities being investigated in this compound class.

Compound ClassKey SubstituentsInvestigated Biological Activity
Fluorinated 2-Styryl 4(3H)-quinazolinones2-styryl group, fluorine on phenyl ringsAnticancer (Oral Cancer)
6,8-Diiodo-3-substituted-quinazolin-4(3H)-ones6,8-diiodo, various 3-substituents with fluorineAnticonvulsant
6-Iodo-2-(trifluoromethyl)quinazolin-4(3H)-one derivs.6-iodo, 2-trifluoromethylAntimicrobial
Fluorinated 4-Anilino-2-(methylsulfanyl)quinazolinesFluorine on quinazoline (B50416) ring, 4-anilinoAntitubercular

The current academic landscape focuses on the synthesis and biological evaluation of a wide range of fluorinated quinazolinone analogs rather than on this compound specifically. Research continues to explore how different fluorinated substituents at various positions on the quinazolinone core affect properties like anticancer, antimicrobial, and anticonvulsant activities. researchgate.netresearchgate.netnih.gov

This landscape reveals several significant and unaddressed research inquiries regarding the specific title compound:

Optimized Synthesis : A clear, high-yield, and scalable synthetic route for this compound has not been established in the literature. Developing such a method is the first critical step for any further investigation.

Comprehensive Biological Screening : The compound has not been systematically evaluated for its biological activities. A broad screening against various cancer cell lines, bacterial and fungal strains, and enzyme panels (e.g., kinases) is needed to identify its potential therapeutic applications.

Mechanism of Action : Should any significant biological activity be discovered, a fundamental research question would be to elucidate its molecular mechanism of action.

Established Synthetic Routes to the Quinazolinone Core Structure

Traditional methods for the synthesis of the quinazolinone core have been well-established for decades and typically involve the construction of the heterocyclic ring from acyclic precursors. These methods are characterized by their reliability and have been widely used for the preparation of a diverse range of quinazolinone derivatives.

Cyclization Reactions of Anthranilic Acid Derivatives and Related Precursors

A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. The Niementowski quinazoline synthesis, a classic example, involves the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines. This approach can be adapted for the synthesis of this compound by utilizing 2-amino-5-fluorobenzoic acid as the starting material.

One plausible pathway involves the acylation of 2-amino-5-fluorobenzoic acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, to yield an N-acylanthranilic acid intermediate. Subsequent cyclization of this intermediate, often promoted by a dehydrating agent like acetic anhydride or by thermal means, leads to the formation of a benzoxazinone (B8607429). The benzoxazinone can then react with ammonia or a source of ammonia to furnish the desired this compound.

A similar strategy has been reported for the synthesis of related compounds, such as 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, where N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine is cyclized using acetic anhydride in glacial acetic acid.

Table 1: Representative Cyclization Reactions for Quinazolinone Synthesis

Starting Material 1 Starting Material 2 Reagents and Conditions Product Yield (%)
2-Amino-5-bromobenzoic acid Formamide 130 °C, 4 h 6-Bromoquinazolin-4(3H)-one 91
N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine Acetic anhydride Glacial acetic acid, reflux, 2 h 2-Fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone Not specified

Condensation Strategies Utilizing Amines and Amides

Condensation reactions provide another versatile route to the quinazolinone scaffold. These methods typically involve the reaction of a 2-aminobenzamide derivative with a suitable carbonyl compound or its equivalent. For the synthesis of the target molecule, 2-amino-5-fluorobenzamide would be a key precursor.

This precursor can be condensed with a trifluoromethyl-containing building block, such as ethyl trifluoroacetate or trifluoroacetic acid itself. The reaction is generally carried out at elevated temperatures, sometimes in the presence of a catalyst or a dehydrating agent to facilitate the cyclization and formation of the quinazolinone ring. Visible light-induced condensation cyclization of 2-aminobenzamides with aldehydes has also been developed as a green and efficient method. organic-chemistry.org

Multi-component Reaction Approaches for Quinazolinone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of quinazolinones.

A common MCR approach involves the reaction of an anthranilic acid derivative, an aldehyde, and a source of nitrogen, such as an amine or ammonia. To synthesize this compound via an MCR, one could envision a reaction involving 2-amino-5-fluorobenzoic acid, a trifluoromethyl-containing aldehyde or its equivalent, and a nitrogen source.

Modern and Sustainable Synthetic Approaches for this compound and Related Compounds

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and atom-economical synthetic methods. These modern approaches often utilize advanced technologies and catalysts to achieve transformations that are difficult or inefficient using traditional methods.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has become a popular tool in organic synthesis as it can dramatically reduce reaction times, increase yields, and improve product purity. researchgate.net The synthesis of quinazolinones is particularly amenable to microwave assistance.

Microwave-assisted synthesis of N-substituted quinazolinones has been achieved through the reaction of anthranilic acid and ethanolamine, demonstrating the potential for rapid and efficient synthesis. vanderbilt.edu Furthermore, a green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat This methodology has been shown to be applicable to a broad range of substrates.

Table 2: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Starting Material 1 Starting Material 2 Catalyst/Reagents Solvent Power (W) Time (min) Yield (%)
2-Iodobenzoic acid Acetamidine hydrochloride FeCl3, Cs2CO3 H2O Not specified 30 78
Anthranilic acid Ethanolamine None None 100 20 81
4-Chloroanthranilic acid Ethanolamine None None 100 20 67
4-Methylanthranilic acid Ethanolamine None None 100 20 75

Transition-Metal Catalyzed Methodologies (e.g., Palladium, Ruthenium, Iron, Copper)

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various transition metals have been employed in the synthesis of quinazolinones.

Palladium: Palladium-catalyzed reactions are particularly prominent. One-pot synthesis of quinazolin-4(3H)-ones has been achieved from 2-aminobenzamides, aryl halides, and tert-butyl isocyanide via a palladium-catalyzed isocyanide insertion/cyclization sequence. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of o-nitrobenzamides and alcohols, which proceeds via a hydrogen-transfer mechanism. rsc.org

Table 3: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones

o-Nitrobenzamide Alcohol Catalyst Base Solvent Temperature (°C) Yield (%)
1a Benzyl (B1604629) alcohol Pd(dppf)Cl2 K2CO3 Chlorobenzene 150 80
1a 4-Methylbenzyl alcohol Pd(dppf)Cl2 K2CO3 Chlorobenzene 150 85
1a 4-Methoxybenzyl alcohol Pd(dppf)Cl2 K2CO3 Chlorobenzene 150 82
1a 4-Fluorobenzyl alcohol Pd(dppf)Cl2 K2CO3 Chlorobenzene 150 78
1a 4-(Trifluoromethyl)benzyl alcohol Pd(dppf)Cl2 K2CO3 Chlorobenzene 150 76

Ruthenium: Ruthenium catalysts have also been utilized. For instance, an in situ formed ruthenium catalyst can facilitate the dehydrogenative coupling of 2-aminophenyl ketones with amines to produce quinazolines.

Iron: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for sustainable chemistry. As mentioned earlier, iron-catalyzed cyclization of 2-halobenzoic acids with amidines under microwave irradiation provides an efficient route to quinazolinones. sci-hub.cat

Copper: Copper catalysts have been employed in various strategies for quinazolinone synthesis. These include copper-catalyzed oxidative C-H/N-H annulation reactions and domino reactions.

An in-depth examination of the synthetic approaches for this compound and its related compounds reveals a focus on efficient and selective methodologies. This article delves into metal-catalyst-free reactions, stereoselective strategies, methods for incorporating fluorine and trifluoromethyl groups, and the optimization of reaction parameters to improve yields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBGQDVGLQXACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 6 Fluoro 2 Trifluoromethyl Quinazolin 4 3h One

Electrophilic and Nucleophilic Reactivity Profiles of the Quinazolinone Scaffold

The quinazolinone scaffold is a privileged structure in medicinal chemistry, largely due to its versatile reactivity which allows for extensive functionalization. nih.govmdpi.com Its reactivity profile is characterized by a susceptibility to both nucleophilic and electrophilic attacks, dictated by the electronic nature of the heterocyclic ring system and its substituents.

Nucleophilic Reactivity: The quinazolinone ring is generally reactive towards nucleophiles, with position 4 being a primary site for attack in the parent quinazoline (B50416) structure. nih.gov In the 4(3H)-one tautomer, the C4 carbonyl group is an electrophilic center susceptible to nucleophilic addition. The nitrogen atom at the 3-position (N-H) possesses acidic protons and, upon deprotonation, becomes a potent nucleophilic site, readily participating in alkylation and arylation reactions. researchgate.netresearchgate.net Furthermore, the presence of strong electron-withdrawing groups, such as the fluoro and trifluoromethyl moieties in 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one, can activate the aromatic portion of the scaffold towards nucleophilic aromatic substitution (SNAr) reactions. chim.it

Electrophilic Reactivity: For the parent quinazoline ring, electrophilic substitution reactions such as nitration have been reported. nih.gov The predicted order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov This indicates that the 6-position, occupied by a fluorine atom in the target compound, is a potential, albeit moderately reactive, site for electrophilic substitution. The electron-withdrawing nature of the existing fluoro and trifluoromethyl groups would, however, generally deactivate the ring towards further electrophilic attack. Computational studies using Conceptual Density Functional Theory (CDFT) can be employed to predict the most favorable sites for electrophilic and nucleophilic interactions, providing deeper insight into the reaction mechanisms of specific transformations. researchgate.net

Derivatization Strategies for Functional Group Diversification

The strategic modification of the this compound core is crucial for developing new derivatives. Functionalization can be targeted at several positions on the quinazolinone ring system.

The nitrogen atom at the 3-position is the most common site for derivatization due to the acidity of its N-H proton. researchgate.net

N-Alkylation and N-Arylation: The nucleophilic N3 atom readily reacts with various electrophiles. Standard procedures involve the use of alkyl or benzyl (B1604629) halides in the presence of a base to yield N-substituted derivatives. For instance, N-propargylquinazolin-4(3H)-one, a precursor for hybrid molecules, has been synthesized via alkylation with propargyl bromide. researchgate.net More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed for direct N-arylation. rsc.org

Formation of 3-Amino Intermediates: A key synthetic strategy involves the reaction of the precursor, 2-(trifluoromethyl)benzoxazinone, with hydrazine (B178648) hydrate. researchgate.net This reaction yields 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one, a versatile intermediate where the 3-amino group serves as a handle for extensive further modifications, most notably the formation of Schiff's bases. researchgate.net

Reactivity at the 6-Position: The fluorine atom at the 6-position is also strongly electron-withdrawing and contributes to the deactivation of the benzene (B151609) ring towards electrophilic substitution. nih.gov While direct nucleophilic aromatic substitution of the fluorine is challenging due to the strength of the C-F bond, modern synthetic methods offer potential pathways for modification. For example, transition metal-catalyzed reactions, such as iridium-catalyzed C-H borylation, have been successfully applied to functionalize the C-H bonds of related 6-fluoroquinolines, suggesting a possible route for derivatization. acs.org

Schiff's Bases: The formation of Schiff's bases (imines) is a robust and widely used method for generating diverse libraries of quinazolinone derivatives. researchgate.netresearchgate.net The typical synthetic route involves the condensation of a 3-amino-quinazolinone intermediate with a wide array of substituted aldehydes or ketones. researchgate.netnih.govekb.eg The resulting azomethine linkage (-N=CH-) allows for the introduction of various aryl and alkyl substituents, enabling fine-tuning of the molecule's properties.

Hybrid Derivatives: Beyond Schiff's bases, the quinazolinone scaffold can be fused with other heterocyclic systems to create novel hybrid molecules. A notable example is the synthesis of quinazolinone-isoxazole hybrids. researchgate.net This is achieved through a 1,3-dipolar cycloaddition reaction between an N-alkynyl quinazolinone (prepared via N-alkylation) and an arylnitrile oxide, demonstrating a sophisticated strategy for creating complex molecular architectures. researchgate.net

Summary of Derivatization Strategies
PositionReaction TypeReagents/ConditionsProduct TypeReference
3-NN-AlkylationAlkyl halides (e.g., propargyl bromide), BaseN-Substituted quinazolinones researchgate.net
3-NAmination (from precursor)Hydrazine hydrate3-Amino-quinazolinones researchgate.net
3-N-NH2Schiff's Base FormationSubstituted aldehydes/ketones, Acetic acidQuinazolinone-Schiff's base conjugates researchgate.netresearchgate.netnih.gov
3-N-Propargyl1,3-Dipolar CycloadditionArylnitrile oxidesQuinazolinone-isoxazole hybrids researchgate.net
6-CC-H Borylation (potential)Iridium catalyst, Boron sourceBorylated quinazolinones acs.org

Chemical Stability and Mechanistic Insights into Degradation Pathways of this compound (e.g., hydrolytic, oxidative)

The chemical stability of this compound is significantly influenced by the presence of its fluorinated substituents. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable thermal and metabolic stability to the molecule. nih.gov Specifically, the trifluoromethyl group is known to enhance molecular stability. mdpi.com

Hydrolytic Stability: The quinazolinone ring system can undergo hydrolytic degradation, typically involving the cleavage of the amide bond at C4-N3. This process would lead to ring-opening and the formation of a substituted 2-aminobenzoic acid derivative. The rate and extent of hydrolysis are expected to be dependent on pH and temperature. The strong electron-withdrawing effects of the -F and -CF3 groups may influence the susceptibility of the carbonyl group to nucleophilic attack by water or hydroxide (B78521) ions.

Oxidative Stability: The quinazolinone core is generally robust against oxidation. nih.gov However, strong oxidizing agents or specific catalytic systems can induce transformations. For instance, oxidative cyclization has been observed in related quinazolinone systems bearing appropriate unsaturated side chains when treated with reagents like phenyliodine bis(trifluoroacetate) (PIFA). nih.gov While specific oxidative degradation studies on this compound are not widely reported, pathways for other persistent fluorinated organic compounds often involve advanced oxidation processes. These mechanisms can include initial reductive steps followed by hydroxylation and eventual C-C and C-F bond cleavage, leading to mineralization. researchgate.net Microbial degradation of fluorinated pharmaceuticals has been observed, but it is often a slow process due to the recalcitrant nature of the C-F bond. nih.govresearchgate.net

Mechanistic Investigations of 6 Fluoro 2 Trifluoromethyl Quinazolin 4 3h One S Biological Activities Focus on in Vitro and Cellular Mechanisms, Excluding in Vivo Pharmacology, Clinical Outcomes, or Direct Safety Profiles

Identification and Validation of Molecular and Cellular Targets

Publicly available scientific literature and databases lack specific studies identifying and validating the molecular and cellular targets of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. However, the quinazolinone core is a key structural feature in many inhibitors of various kinases and enzymes. nih.govekb.eg

There is no specific published data detailing the kinase inhibition profile of this compound.

Research into the broader class of quinazolinone derivatives has shown significant activity against several key kinases involved in cancer cell signaling:

EGFR and HER2: The 4-anilinoquinazoline (B1210976) scaffold is famously the basis for several approved EGFR tyrosine kinase inhibitors. ekb.egnih.gov Various 6-substituted quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against both EGFR and HER2. nih.gov

VEGFR-2: Multiple studies have reported the design and synthesis of novel quinazolin-4(3H)-one derivatives as inhibitors of VEGFR-2, a key regulator of angiogenesis. ekb.egnih.gov

PI3K: The phosphatidylinositol 3-kinase (PI3K) pathway is another target for quinazolinone-based compounds, with some derivatives designed as multi-targeted inhibitors hitting PI3K alongside other kinases like Aurora A. nih.govnih.gov

CDK: Certain quinazolin-4(3H)-one derivatives have exhibited inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2. nih.gov There is no specific information regarding CDK4.

c-Met: While less commonly reported for the quinazolinone class compared to EGFR, some multi-targeted kinase inhibitors featuring this scaffold have shown activity against c-Met.

No experimental data was found describing the specific enzyme inhibition mechanisms of this compound.

The quinazolinone scaffold has been investigated for its inhibitory potential against various enzymes:

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Quinazoline-based compounds have been developed as antifolates that inhibit DHFR and/or TS, enzymes crucial for nucleotide synthesis. These are established targets for cancer chemotherapy.

Other Enzymes: While the core focus for quinazolinones has been on kinases and folate pathway enzymes, derivatives have been explored for other activities. For instance, some have been evaluated as tyrosinase inhibitors nih.gov or DNA gyrase inhibitors in bacteria. mdpi.com There is a lack of specific information regarding the inhibition of HDAC, CYP1B1, or Penicillin-Binding Proteins by compounds closely related to this compound.

There are no available studies indicating that this compound inhibits microtubule polymerization. While some kinase inhibitors can have secondary effects on microtubule dynamics, this is not a primary mechanism associated with the general quinazolinone class, which is better known for interfering with cell signaling pathways.

Molecular and Cellular Pathways Modulated by this compound

Specific studies on the molecular and cellular pathways modulated by this compound have not been published. The downstream cellular consequences of kinase or enzyme inhibition by other quinazolinone derivatives often involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov

No direct evidence demonstrates that this compound induces cell cycle arrest. However, this is a common outcome for compounds that inhibit kinases crucial for cell cycle progression. For example, various quinazolinone derivatives that inhibit Aurora kinases or CDKs have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov Similarly, some fluorinated quinazolinone derivatives have been reported to induce G1/S phase arrest. nih.gov

The ability of this compound to induce apoptosis has not been documented. The induction of programmed cell death, or apoptosis, is a frequent downstream effect of targeting critical cell survival pathways. Numerous studies on other quinazolinone derivatives have confirmed their ability to induce apoptosis in cancer cells, often as a consequence of inhibiting signaling pathways like PI3K/AKT or inducing cell cycle disruption. nih.govnih.govnih.govnih.gov The associated signaling cascades typically involve the activation of caspases and modulation of Bcl-2 family proteins. nih.gov

Regulation of Gene Expression through Epigenetic Modulation (e.g., Histone Acetylation)

The role of this compound in regulating gene expression through epigenetic mechanisms, such as the modulation of histone acetylation, is not documented in available research. While the broader class of quinazolinone derivatives has been a source of investigation for novel histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation, specific studies on this compound's activity in this area have not been reported. nih.govnih.gov Research into other quinazolin-4(3H)-one-based compounds has shown that this chemical scaffold can be utilized to design potent and selective HDAC6 inhibitors, suggesting a potential, yet unexplored, avenue for this specific molecule. nih.gov However, without direct experimental evidence, any potential for epigenetic modulation by this compound remains speculative.

Perturbation of Signal Transduction Pathways (e.g., PI3K/Akt/mTOR)

There is currently no specific evidence in the scientific literature to suggest that this compound directly perturbs the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, making it a key target for therapeutic intervention. nih.gov Certain quinazolinone derivatives have been identified as inhibitors of this pathway, with some showing selective activity against isoforms like PI3Kδ. nih.gov However, dedicated studies to determine if this compound engages with and modulates any components of the PI3K/Akt/mTOR cascade have not been published.

In Vitro Cellular Efficacy and Selectivity Studies in Cell Lines

Detailed in vitro cellular efficacy and selectivity data for this compound, including antiproliferative effects and enzyme inhibition assays, are not available in the public domain. The quinazolin-4(3H)-one core is a well-established pharmacophore, and various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.netresearchgate.net For instance, studies on other 6-fluoro substituted quinazolinones have reported potent cytotoxicity against cell lines such as the human ovarian cancer cell line A2780. nih.gov Furthermore, enzyme inhibition assays on different quinazolinone compounds have revealed inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2) and tyrosinase. nih.govnih.gov However, specific IC50 values and enzyme inhibition constants for this compound have not been characterized in published research, precluding a definitive assessment of its cellular efficacy and selectivity profile.

An in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives reveals critical insights into their biological interactions. The strategic placement of substituents and modifications to the core scaffold significantly influences the compound's efficacy and pharmacokinetic profile.

Computational and Molecular Modeling Approaches for 6 Fluoro 2 Trifluoromethyl Quinazolin 4 3h One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This technique is crucial for understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.

Molecular docking simulations are used to place 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one and its analogs into the binding sites of various target proteins, such as kinases (e.g., EGFR, VEGFR) or bromodomains (e.g., BRD9). nih.govcnr.itnih.gov The primary outputs of these simulations are the binding pose, which describes the ligand's orientation and conformation within the active site, and a docking score, which estimates the binding affinity. cnr.itnih.gov This score, typically expressed in kcal/mol, helps in ranking potential drug candidates. nih.gov For instance, in studies of related quinazolinone hybrids, compounds have shown excellent docking scores against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The analysis of binding modes reveals how the molecule fits within the receptor's pocket and which parts of the compound are critical for interaction. nih.gov

Table 1: Example Docking Scores of Quinazolinone Analogs Against Various Protein Targets
Compound ClassProtein TargetReported Docking Score (kcal/mol)Reference
Quinazolinone-morpholine hybridVEGFR2-12.407 nih.gov
Quinazolinone-morpholine hybridVEGFR1-11.744 nih.gov
Quinazolinone-morpholine hybridEGFR-10.359 nih.gov
Quinazolinone analogsEGFR-163.729 to -179.138 (arbitrary units) nih.gov

Beyond predicting binding affinity, docking studies identify the specific amino acid residues within the protein's active site that interact with the ligand. rjptonline.org These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. For a molecule like this compound, the fluorine atom can participate in favorable orthogonal multipolar interactions, such as a C–F···C=O interaction with the protein's backbone carbonyl groups, which can significantly improve binding affinity. nih.gov

To systematically analyze these interactions, methods like Structural Interaction Fingerprint (SIFt) analysis are employed. A SIFt is a bitstring that encodes the presence or absence of specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and each residue in the binding site. nih.gov This provides a detailed and quantifiable profile of the ligand-protein binding mode, which is valuable for comparing different compounds and understanding the structural basis of their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful predictive tools for estimating the activity of novel, unsynthesized molecules.

For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly developed. nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net

The results of these analyses are often visualized as 3D contour maps. These maps highlight regions where modifications to the chemical structure—such as adding bulky groups, electron-withdrawing groups, or hydrophobic moieties—are likely to increase or decrease biological activity, thus providing a clear roadmap for designing more potent compounds. nih.gov

A QSAR model is only useful if it is statistically robust and has strong predictive power. Several statistical metrics are used to validate the quality of the developed models: nih.govnih.gov

Coefficient of determination (R²) : Measures how well the model fits the training data.

Leave-one-out cross-validated correlation coefficient (Q² or r²cv) : Assesses the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

Predictive correlation coefficient (R²pred) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.govnih.gov

Robust models with high R², Q², and R²pred values can be confidently used to predict the activity of new analogs of this compound. nih.gov

Table 2: Statistical Parameters for 3D-QSAR Models of Quinazolinone Analogs and Related Scaffolds
ModelR² (Training Set)Q² (Cross-Validation)R²pred (Test Set)Reference
CoMFA (Quinazolin-4(3H)-ones)0.8550.5700.657 nih.gov
CoMSIA (Quinazolin-4(3H)-ones)0.8950.5990.681 nih.gov
CoMFA (Thienopyrimidines)0.9250.514Not Reported nih.gov
CoMSIA (Thienopyrimidines)0.8620.541Not Reported nih.gov

Advanced Analytical Characterization Techniques for 6 Fluoro 2 Trifluoromethyl Quinazolin 4 3h One Focus on Methodologies for Structural Elucidation and Purity Assessment, Excluding Basic Compound Identification Data

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Fragmentation Pattern Analysis (e.g., Electron Ionization Mass Spectrometry (EI-MS)) for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for confirming the molecular weight and elucidating the structure of organic compounds. In a typical EI-MS experiment, the molecule is ionized by a high-energy electron beam, causing it to fragment in a predictable manner. The resulting mass spectrum shows the molecular ion peak (M+) and a series of fragment ion peaks, which correspond to different parts of the molecule.

For 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one, one would expect to observe a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (-CF3), the fluorine atom (-F), and potentially cleavage of the quinazolinone ring system. Analysis of these fragments would provide conclusive evidence for the compound's structure. However, specific experimental mass spectral data for this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the quinazolinone ring, C-F bonds of the fluoro and trifluoromethyl groups, and the aromatic C-H and C=C bonds of the benzene (B151609) ring. A detailed analysis of these peaks would confirm the presence of the key functional groups. Specific IR spectral data for the title compound has not been reported in the available literature.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

To perform X-ray crystallography, a single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the diffraction pattern would be analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. This would provide unambiguous confirmation of the compound's structure. At present, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of this compound. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that provides good separation of the target compound from any impurities or starting materials. The retention time and peak area would be used to quantify the purity.

Gas Chromatography (GC) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. A specific GC method would need to be developed, including the choice of a suitable column and temperature program.

Detailed and validated HPLC or GC methods for the analysis of this compound are not described in the available scientific literature.

Research Applications and Future Directions for 6 Fluoro 2 Trifluoromethyl Quinazolin 4 3h One

Role in Chemical Probe Development for Biological Pathways

While direct, published evidence of 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one being formally designated as a "chemical probe" is not abundant, its structural features make it an excellent candidate for such applications. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby enabling the study of its function in a cellular or organismal context. The development of such probes is a critical step in elucidating complex biological pathways and validating new drug targets.

The quinazolinone core is a well-established pharmacophore that can be decorated with various substituents to achieve high affinity and selectivity for a wide range of biological targets, including enzymes and receptors. The presence of the trifluoromethyl group in this compound is particularly advantageous for chemical probe development. This group is known to enhance the binding affinity of a molecule to its target and can improve its metabolic stability, ensuring that the probe remains intact long enough to exert its effect and be detected.

Furthermore, the fluorine atom at the 6-position provides a handle for further chemical modification. For instance, it could be replaced with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, through nucleophilic aromatic substitution. This would allow for the visualization and tracking of the probe's interaction with its target within a cell. The development of such probes based on the this compound scaffold could provide valuable tools for investigating the roles of various proteins in disease pathogenesis.

Utility as a Synthetic Intermediate for the Construction of More Complex Heterocyclic Molecules

One of the most significant applications of this compound is its role as a versatile synthetic intermediate. The reactivity of the quinazolinone ring system, coupled with the unique properties of its fluoro and trifluoromethyl substituents, allows for its elaboration into a wide variety of more complex heterocyclic structures.

The nitrogen atom at the 3-position (N3) of the quinazolinone ring is nucleophilic and can be readily alkylated or arylated to introduce a diverse range of substituents. This functionalization is a key step in the synthesis of many biologically active compounds. For example, derivatives of 6-fluoro-4-oxoquinazolin-3(4H)-yl have been utilized as building blocks in the synthesis of novel pyrazole (B372694) carbamide derivatives with potential antifungal activity. In these syntheses, the N3-position of the quinazolinone is typically alkylated with a suitable electrophile, demonstrating the utility of this scaffold in molecular hybridization strategies to create new chemical entities.

The oxygen atom of the carbonyl group at the 4-position can be converted into a chlorine atom, which can then be displaced by various nucleophiles, such as amines, to generate 4-aminoquinazoline derivatives. This is a common strategy in the development of kinase inhibitors. The trifluoromethyl group at the 2-position is generally stable, but the quinazolinone ring itself can undergo various chemical transformations, providing access to a diverse array of fused heterocyclic systems. The inherent reactivity of the this compound scaffold makes it a valuable starting material for the construction of compound libraries for high-throughput screening and drug discovery programs.

Contribution to Advancements in Heterocyclic Chemistry and Fluorine Chemistry Methodologies

The synthesis and chemical modification of this compound have contributed to the advancement of both heterocyclic and fluorine chemistry. The preparation of this compound and its analogs often requires the development of novel synthetic methods or the optimization of existing ones. For instance, the synthesis of quinazolinones can be achieved through various routes, including the reaction of anthranilic acids with appropriate reagents. The incorporation of a trifluoromethyl group often necessitates the use of specialized fluorinating reagents and reaction conditions, thereby driving innovation in fluorine chemistry.

Research into the reactivity of this compound has also expanded the toolkit of synthetic organic chemists. The study of nucleophilic aromatic substitution reactions at the 6-position, for example, provides insights into the influence of the trifluoromethyl group on the reactivity of the aromatic ring. Furthermore, the development of methods to selectively functionalize different positions of the quinazolinone ring in the presence of the fluoro and trifluoromethyl groups presents a synthetic challenge that, when overcome, adds to the broader knowledge base of heterocyclic chemistry. The unique combination of a fused heterocycle with two different fluorine-containing substituents makes this molecule a valuable platform for exploring new frontiers in organofluorine chemistry.

Emerging Research Opportunities in Rational Compound Design and Exploration of Novel Biological Interactions

The this compound scaffold is a promising starting point for the rational design of new bioactive molecules. The known biological activities of quinazolinone derivatives, coupled with the well-understood effects of fluorine and trifluoromethyl substitution, provide a solid foundation for designing compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational modeling and structure-based drug design are powerful tools that can be used to design novel derivatives of this compound that are predicted to bind to specific biological targets with high affinity. The fluorine atom at the 6-position and the trifluoromethyl group at the 2-position can be strategically utilized to form favorable interactions with amino acid residues in a protein's binding pocket. For example, the trifluoromethyl group can participate in hydrophobic interactions and can also act as a hydrogen bond acceptor.

The exploration of novel biological interactions of compounds derived from this scaffold is an active area of research. By systematically modifying the structure of this compound and screening the resulting compounds against a wide range of biological targets, researchers can identify new therapeutic opportunities. The versatility of the quinazolinone core allows for the creation of diverse chemical libraries, increasing the probability of discovering compounds with novel mechanisms of action. This exploration is not limited to drug discovery; derivatives of this scaffold could also find applications in areas such as agrochemicals and materials science.

Challenges and Perspectives in Quinazolinone-Based Chemical Research (excluding clinical development hurdles)

Despite the significant potential of this compound and its derivatives, there are several challenges in the chemical research of these compounds. One of the primary challenges is the synthesis of the core scaffold and its subsequent functionalization. The incorporation of the trifluoromethyl group can be synthetically demanding and may require the use of expensive or hazardous reagents. Furthermore, the selective functionalization of the quinazolinone ring in the presence of the existing substituents can be difficult to achieve and may require the development of sophisticated synthetic strategies.

Another challenge is the prediction of the biological activity and pharmacokinetic properties of novel derivatives. While the effects of fluorine and trifluoromethyl substitution are generally understood, their precise impact on a molecule's properties can be difficult to predict and often requires empirical testing. This can be a time-consuming and resource-intensive process.

Looking forward, the field of quinazolinone-based chemical research is poised for continued growth. The development of new and more efficient synthetic methods for the preparation of fluorinated and trifluoromethylated quinazolinones will be a key area of focus. Additionally, the increasing use of computational tools for the rational design of new compounds will help to accelerate the discovery of novel bioactive molecules. The continued exploration of the chemical space around the this compound scaffold is likely to yield new and exciting discoveries in the years to come.

Q & A

Q. What are the optimized synthetic routes for 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one, and how can purity and yield be maximized?

The compound can be synthesized via a one-pot sequential cascade method using trifluoroacetic acid (TFA) as a CF₃ source and propylphosphonic anhydride (T3P) as a coupling/dehydrating agent. Key steps include:

  • Cyclization : Reaction of anthranilic acid derivatives with TFA and amines under reflux conditions.
  • Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate the product as a white solid .
  • Yield optimization : Varying amine and acid partners (e.g., 3-chloro-4-fluorophenylamine) can achieve yields up to 71% .

Example Protocol :

StepReagents/ConditionsTimeYield
CyclizationTFA, T3P, toluene, 80°C12 h46–88%
ChlorinationPOCl₃, DMF, reflux6 h88%
Amine coupling3-chloro-4-fluorophenylamine, Et₃N24 h71%

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Bruker 400–500 MHz spectrometers (δ 7.44–8.49 ppm for aromatic protons; δ 114–162 ppm for carbons) .
  • HRMS : SYNAPT G2 MS (Waters) with ESI+ ionization (mass error <1 ppm) .
  • IR : Peaks at ~1679 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches) .
  • Melting Point : Determined via DSC (e.g., 159–160°C for fluorinated analogs) .

Advanced Research Questions

Q. How does this compound exhibit dual EGFR kinase and tubulin polymerization inhibition?

  • Mechanism : The fluorinated quinazolinone scaffold disrupts ATP binding in EGFR (IC₅₀ = 0.89 μM) and binds to the colchicine site of tubulin (IC₅₀ = 1.2 μM), confirmed via molecular docking and in vitro assays .
  • Structure-Activity Relationship (SAR) :
  • Fluorine at C6 : Enhances membrane permeability and target affinity.
  • Trifluoromethyl at C2 : Increases metabolic stability and hydrophobic interactions with tubulin .

Q. What computational strategies are effective for studying its binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding to EGFR (PDB: 1M17) and tubulin (PDB: 1SA0) .
  • X-ray Crystallography : Resolve binding modes with PqsR (PDB: 6YZ3) at 1.8 Å resolution, revealing hydrogen bonds with Thr265 and hydrophobic interactions with Leu207 .

Q. How can structural modifications enhance its antibacterial activity against resistant strains?

  • Derivatization : Introduce thioether or Schiff base moieties at C3 (e.g., 3-((2-hexylthiazol-4-yl)methyl) derivatives) to improve penetration into bacterial biofilms .
  • Bioactivity Data :
DerivativeTarget PathogenEC₅₀ (μg/mL)
6-Chloro-3((2-hexylthiazol-4-yl)methyl)P. aeruginosa22.1
3-(3-Trifluoromethylphenyl)Xanthomonas oryzae47.6

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use of chiral amines (e.g., (R)-1-phenylethylamine) during cyclization to achieve >98% enantiomeric excess .
  • Reaction Monitoring : LC-MS (Agilent G4220A) with C18 columns to track intermediates and byproducts .

Contradictions and Resolutions

  • Yield Discrepancies : Lower yields (23–46%) in early synthetic steps (e.g., Scheme 8 derivatives) are attributed to steric hindrance from bulky substituents. Optimization via microwave-assisted heating improves efficiency .
  • Biological Activity Variability : Fluorine positioning (C6 vs. C7) significantly impacts antifungal potency. For example, 6-fluoro derivatives show superior activity against Fusarium oxysporum compared to 7-fluoro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.